molecular formula C17H16ClNO3S B1231445 3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone

3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone

Cat. No. B1231445
M. Wt: 349.8 g/mol
InChI Key: USKBADUQYSXSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone is a dimethoxybenzene.

Scientific Research Applications

Antidiabetic and Antioxidant Activity

Rajalakshmi, Santhi, and Elakkiya (2020) synthesized 4-thiazolidinone derivatives, which were evaluated for antidiabetic and antioxidant activities. The derivatives showed potential in α-amylase and α-glucosidase inhibitory potential, as well as antioxidant activity using DPPH and NO scavenging methods. Molecular docking studies were also conducted to understand the binding affinity of these compounds with target proteins (Rajalakshmi, Santhi, & Elakkiya, 2020).

Antimicrobial Activity

Chawla, Singh, and Saraf (2012) reported on the synthesis of 4-thiazolidinone derivatives with antimicrobial activity. Their study focused on evaluating these derivatives against various bacterial strains, revealing promising antibacterial activity, particularly with the presence of chloro and fluoro groups (Chawla, Singh, & Saraf, 2012).

Antifungal Activity

Al-Ebaisat et al. (2016) synthesized a series of 4-thiazolidinone derivatives and tested them for antifungal activity against commercially known fungicides. One of their compounds showed comparable activity to existing fungicides (Al-Ebaisat, Ababne, Al Shboul, & Jazzazi, 2016).

Anticancer Activity

Chandrappa et al. (2009) explored the anticancer effects of thiazolidinone compounds. They synthesized various derivatives and evaluated their antiproliferative activity in human leukemia cell lines. The study concluded that certain electron-donating groups on the thiazolidinone moiety significantly contribute to anticancer properties (Chandrappa, Kavitha, Shahabuddin, Vinaya, Kumar, Ranganatha, Raghavan, & Rangappa, 2009).

Antiviral Activity

Güzeldemirci, Pehlivan, and Naesens (2018) synthesized new 4-thiazolidinone derivatives and tested them against various DNA and RNA viruses. Some compounds displayed moderate antiviral activity, particularly against influenza A virus and vesicular stomatitis virus (Güzeldemirci, Pehlivan, & Naesens, 2018).

Antitubercular and Antibacterial Evaluation

Pathak, Chovatia, and Parekh (2012) researched 4-thiazolidinone derivatives for their antitubercular and antimicrobial properties. Their findings suggested that hydrazones, 2-azetidinones, and 4-thiazolidinones with a pyrazole scaffold could be effective antimicrobial and antitubercular agents (Pathak, Chovatia, & Parekh, 2012).

properties

Product Name

3-(4-Chlorophenyl)-2-(2,3-dimethoxyphenyl)-4-thiazolidinone

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-(2,3-dimethoxyphenyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16ClNO3S/c1-21-14-5-3-4-13(16(14)22-2)17-19(15(20)10-23-17)12-8-6-11(18)7-9-12/h3-9,17H,10H2,1-2H3

InChI Key

USKBADUQYSXSCK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2N(C(=O)CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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